Guajadial

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

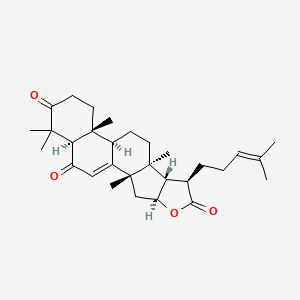

Guajadial is a caryophyllene-based meroterpenoid . It is a natural product that has been isolated from the leaves of Psidium guajava, also known as guava . It has been studied for potential anticancer effects tested in tumor cells and animal experimental models .

Synthesis Analysis

Guajadial was synthesized through a biomimetic approach involving a hetero-Diels Alder reaction between caryophyllene and an o-quinone methide conducted in water . This synthesis was confirmed by extensive spectroscopic analysis .Molecular Structure Analysis

The structure and relative stereochemistry of Guajadial were elucidated by extensive spectroscopic analysis . It is a caryophyllene-based meroterpenoid .Chemical Reactions Analysis

Guajadial is a product of a biomimetic synthesis involving a hetero-Diels Alder reaction . The reaction involves caryophyllene and an o-quinone methide .Physical And Chemical Properties Analysis

Guajadial is a powder with a molecular weight of 474.6 and a chemical formula of C30H34O5 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique

Oncology

Guajadial has demonstrated significant anticancer properties, particularly against non-small-cell lung carcinoma. It inhibits the proliferation and migration of cancer cell lines such as A549 and H1650, and suppresses tumor growth in xenograft mice models . Its mechanism of action is similar to tamoxifen, indicating its potential as a phytoestrogen-based therapeutic agent .

Pharmacology

In pharmacological research, Guajadial’s bioactive properties have been explored for their therapeutic potential. It has been identified as a compound that could be used as an alternative or adjuvant treatment for various human cancers, due to its selective suppression of cancer cell growth without harming normal cells .

Biochemistry

Guajadial’s role in biochemistry is linked to its bioactive compounds, which have been used to assess effects on human cancer cell lines through in vitro growth and cell viability studies . These studies help in understanding the compound’s interactions at a molecular level and its potential biochemical applications.

Agriculture

In the agricultural sector, Guajadial’s antiproliferative properties could be utilized in developing plant protection strategies against pests, as it has shown effects on certain types of worms at specific concentrations . This could lead to more natural pest control methods in farming.

Food Industry

Guajadial is part of the phytochemical profile of guava leaves, which are used in the food industry for their health-promoting bioactivities. The compound contributes to the nutritional and functional value of food products, making it a valuable ingredient for the development of functional foods .

Cosmetics

While direct references to Guajadial’s application in cosmetics were not found, the bioactive compounds of Psidium guajava, including Guajadial, have properties that could be beneficial in cosmetic formulations. These include antioxidant, antimicrobial, and anti-inflammatory activities, which are desirable in skincare products .

Environmental Science

Guajadial’s environmental applications could be inferred from its role in bioactive compound research. Its effects on biological systems suggest potential uses in environmental monitoring and bioremediation processes, although specific studies in this field would be needed to confirm such applications .

Mécanisme D'action

Target of Action

Guajadial, a caryophyllene-based meroterpenoid isolated from the leaves of Psidium guajava (guava), has been studied for its potential anticancer effects . The primary targets of Guajadial are estrogen receptors . These receptors play a crucial role in the growth and development of certain types of cancer, particularly breast cancer .

Mode of Action

Guajadial interacts with its targets, the estrogen receptors, in a manner similar to the drug tamoxifen . Tamoxifen is a well-known selective estrogen receptor modulator (SERM) that blocks the estrogen receptors, thereby inhibiting the growth of estrogen-dependent cancer cells . By mimicking the action of tamoxifen, Guajadial may exert its anticancer effects by blocking estrogen receptors, thus inhibiting the proliferation of cancer cells .

Biochemical Pathways

Given its similarity to tamoxifen, it is likely that guajadial affects the estrogen signaling pathway . By blocking the estrogen receptors, Guajadial may disrupt the normal signaling pathway, leading to the inhibition of cancer cell growth .

Result of Action

The molecular and cellular effects of Guajadial’s action primarily involve the inhibition of cancer cell proliferation . In vitro studies have shown promising anti-proliferative activity of Guajadial against human breast cancer cell lines . Furthermore, in vivo evaluation demonstrated that Guajadial inhibited the proliferative effect of estradiol on the uterus of pre-pubescent rats . These results suggest a relationship between anti-proliferative and anti-estrogenic activity of Guajadial .

Propriétés

IUPAC Name |

(1R,4R,7S,11S,12R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O5/c1-17-10-11-23-24(18-8-6-5-7-9-18)25-27(34)20(15-31)26(33)21(16-32)28(25)35-30(23,4)13-12-22-19(17)14-29(22,2)3/h5-9,15-16,19,22-24,33-34H,1,10-14H2,2-4H3/t19-,22-,23+,24+,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFVENNIBGTQJE-XRXODSDBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C1CCC3(C(CCC2=C)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@H](CC3(C)C)C(=C)CC[C@H]1[C@@H](C4=C(C(=C(C(=C4O2)C=O)O)C=O)O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,4R,7S,11S,12R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.